2-Fluoropyridine-4-carbonyl fluoride
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Overview
Description
2-Fluoropyridine-4-carbonyl fluoride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated analogues . The presence of fluorine atoms in the aromatic ring imparts interesting physical, chemical, and biological properties to these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoropyridine-4-carbonyl fluoride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another method involves the fluorination of pyridine using aluminum fluoride and copper fluoride at high temperatures (450-500°C) to yield a mixture of 2-fluoropyridine and 2,6-difluoropyridine .
Industrial Production Methods: Industrial production of fluorinated pyridines often employs large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The choice of fluorinating agent and reaction conditions can significantly impact the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropyridine-4-carbonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability imparted by the fluorine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines in polar solvents such as dimethylformamide or dimethyl sulfoxide.
Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups depending on the nucleophile used.
Coupling Reactions: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Fluoropyridine-4-carbonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoropyridine-4-carbonyl fluoride involves its interaction with molecular targets through its fluorine atom. The strong electron-withdrawing effect of the fluorine atom can influence the compound’s reactivity and binding affinity to various biological targets . This can lead to the inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Comparison: 2-Fluoropyridine-4-carbonyl fluoride is unique due to the presence of both a fluorine atom and a carbonyl fluoride group on the pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to other fluorinated pyridines . The presence of the carbonyl fluoride group also allows for additional functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-fluoropyridine-4-carbonyl fluoride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQMJBUSPWBQDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575720 |
Source
|
Record name | 2-Fluoropyridine-4-carbonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116853-95-3 |
Source
|
Record name | 2-Fluoropyridine-4-carbonyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20575720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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